molecular formula C10H6MnN4O8 B12812299 2,4-dioxo-1H-pyrimidine-6-carboxylate;manganese(2+) CAS No. 97999-33-2

2,4-dioxo-1H-pyrimidine-6-carboxylate;manganese(2+)

Cat. No.: B12812299
CAS No.: 97999-33-2
M. Wt: 365.11 g/mol
InChI Key: VNHIRKVBSRYPGG-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dioxo-1H-pyrimidine-6-carboxylate;manganese(2+) is a coordination compound that combines the organic ligand 2,4-dioxo-1H-pyrimidine-6-carboxylate with a manganese(2+) ion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dioxo-1H-pyrimidine-6-carboxylate;manganese(2+) typically involves the reaction of manganese salts with 2,4-dioxo-1H-pyrimidine-6-carboxylate under controlled conditions. The reaction is usually carried out in an aqueous or organic solvent, with the pH and temperature carefully monitored to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the compound.

Chemical Reactions Analysis

Types of Reactions

2,4-Dioxo-1H-pyrimidine-6-carboxylate;manganese(2+) can undergo various chemical reactions, including:

    Oxidation: The manganese ion can participate in redox reactions, where it changes its oxidation state.

    Substitution: The ligand can be replaced by other ligands in coordination chemistry reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents for oxidation reactions and various ligands for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may result in higher oxidation states of manganese, while substitution reactions may yield new coordination compounds with different ligands.

Scientific Research Applications

2,4-Dioxo-1H-pyrimidine-6-carboxylate;manganese(2+) has several scientific research applications:

    Chemistry: It is used as a catalyst in various organic reactions due to the redox properties of manganese.

    Biology: The compound is studied for its potential role in biological systems, particularly in enzyme mimetics and as a model for metalloenzymes.

    Medicine: Research is ongoing into its potential therapeutic applications, including its use as an antioxidant and in the treatment of diseases related to oxidative stress.

    Industry: It is used in the development of new materials and as a catalyst in industrial chemical processes.

Mechanism of Action

The mechanism by which 2,4-dioxo-1H-pyrimidine-6-carboxylate;manganese(2+) exerts its effects involves the interaction of the manganese ion with various molecular targets. The manganese ion can participate in redox reactions, influencing the oxidative state of other molecules. This can lead to the activation or inhibition of certain biochemical pathways, depending on the specific context.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2,4-dioxo-1H-pyrimidine-6-carboxylate: Similar in structure but with a methyl group instead of manganese.

    Pyrano[2,3-d]pyrimidine-2,4-dione derivatives: These compounds share a similar pyrimidine core but have different substituents and applications.

Properties

CAS No.

97999-33-2

Molecular Formula

C10H6MnN4O8

Molecular Weight

365.11 g/mol

IUPAC Name

2,4-dioxo-1H-pyrimidine-6-carboxylate;manganese(2+)

InChI

InChI=1S/2C5H4N2O4.Mn/c2*8-3-1-2(4(9)10)6-5(11)7-3;/h2*1H,(H,9,10)(H2,6,7,8,11);/q;;+2/p-2

InChI Key

VNHIRKVBSRYPGG-UHFFFAOYSA-L

Canonical SMILES

C1=C(NC(=O)NC1=O)C(=O)[O-].C1=C(NC(=O)NC1=O)C(=O)[O-].[Mn+2]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.